An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyrimidine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-dimethylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4,6-dimethylpyrimidine, detailed experimental protocols for its key reactions, and an exploration of its applications in drug discovery and agrochemical development.
Physicochemical Properties
2-Bromo-4,6-dimethylpyrimidine is a pyrimidine derivative characterized by a bromine substituent at the 2-position and two methyl groups at the 4- and 6-positions.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4,6-dimethylpyrimidine | [1] |
| CAS Number | 16879-39-3 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=NC(=N1)Br)C | [1] |
| InChI | InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | [1] |
| InChIKey | OUOPRQQOGBFPHV-UHFFFAOYSA-N | [1] |
Physical Properties
A summary of the key physical properties of 2-Bromo-4,6-dimethylpyrimidine is presented below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the literature.
| Property | Value | Source(s) |
| Melting Point | 71-72 °C | |
| 117 °C | [2] | |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | |
| 165 °F (approximately 74 °C) | [2] | |
| Density | 1.5 g/cm³ (Predicted) | |
| Solubility | Soluble in water, acetonitrile, and tetrahydrofuran.[2] |
Note: The conflicting data for melting and boiling points highlight the importance of experimental verification of physical constants.
Spectroscopic Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-4,6-dimethylpyrimidine is not extensively documented in readily accessible literature, a general synthetic route has been mentioned.[2]
General Synthetic Approach
A plausible method for the synthesis involves the reaction of a 1,3-dicarbonyl compound with a bromine-containing amidine precursor. A reported synthesis mentions the reaction of acetonitrile with methylene bromide in the presence of copper.[2] A more conventional and detailed protocol would likely involve the bromination of a pre-formed 4,6-dimethylpyrimidine ring system.
Conceptual Experimental Protocol for Synthesis:
A potential synthesis could involve the following steps:
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Formation of 4,6-dimethyl-2-pyrimidinone: Condensation of acetylacetone with urea in the presence of a base.
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Bromination: Treatment of 4,6-dimethyl-2-pyrimidinone with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a bromine atom.
This proposed protocol is based on standard heterocyclic chemistry principles and would require experimental optimization.
Chemical Reactivity and Key Reactions
The chemical reactivity of 2-Bromo-4,6-dimethylpyrimidine is dominated by the presence of the C-Br bond on the electron-deficient pyrimidine ring. This makes it an excellent substrate for a variety of cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-4,6-dimethylpyrimidine is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-Bromo-4,6-dimethylpyrimidine and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Materials:
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2-Bromo-4,6-dimethylpyrimidine (1.0 equiv)
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Phenylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
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-
Procedure:
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To a flame-dried Schlenk flask, add 2-Bromo-4,6-dimethylpyrimidine, phenylboronic acid, palladium catalyst, and base.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling 2-Bromo-4,6-dimethylpyrimidine with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
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Materials:
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2-Bromo-4,6-dimethylpyrimidine (1.0 equiv)
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Aniline (1.2 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)
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Ligand (e.g., Xantphos, 2.4 mol%)
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Strong base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
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In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
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Add 2-Bromo-4,6-dimethylpyrimidine and the degassed solvent.
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Add aniline via syringe.
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Seal the tube and heat the mixture to 100 °C for 16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
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Filter, concentrate, and purify by flash column chromatography.
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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling facilitates the formation of a C-C bond between 2-Bromo-4,6-dimethylpyrimidine and a terminal alkyne, providing access to substituted alkynes.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
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Materials:
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2-Bromo-4,6-dimethylpyrimidine (1.0 equiv)
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Phenylacetylene (1.2 equiv)
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Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
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Copper(I) iodide (CuI, 4 mol%)
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Base (e.g., triethylamine)
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Anhydrous, degassed solvent (e.g., THF)
-
-
Procedure:
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To a Schlenk flask, add 2-Bromo-4,6-dimethylpyrimidine, the palladium catalyst, and CuI.
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Evacuate and backfill with an inert gas.
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Add the solvent and triethylamine.
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Add phenylacetylene via syringe.
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Stir the reaction at room temperature for 6 hours, or until completion as monitored by TLC.
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Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
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Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by flash column chromatography.
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Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. 2-Bromo-4,6-dimethylpyrimidine serves as a key intermediate for the synthesis of novel pyrimidine-based compounds with potential therapeutic or agrochemical applications. The ability to easily introduce diverse functionalities at the 2-position through the reactions described above makes it a valuable tool for generating libraries of compounds for biological screening.
Safety and Handling
2-Bromo-4,6-dimethylpyrimidine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-4,6-dimethylpyrimidine is a synthetically versatile building block with significant potential for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physical properties and chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in research and development. This guide provides a foundational overview to aid researchers in their work with this important heterocyclic compound.
